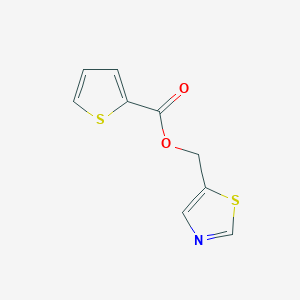

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C9H7NO2S2 . It has an average mass of 225.287 Da and a monoisotopic mass of 224.991821 Da .

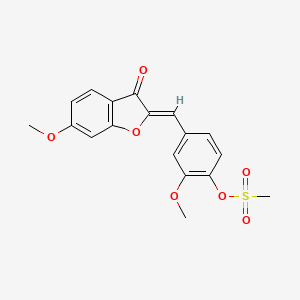

Molecular Structure Analysis

The molecular structure of 1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate consists of a five-membered thiazole ring attached to a thiophene ring via a carboxylate group . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis

Thiazoles, including 1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .Physical And Chemical Properties Analysis

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate has a molecular formula of C9H7NO2S2, an average mass of 225.287 Da, and a monoisotopic mass of 224.991821 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Aplicaciones Científicas De Investigación

-

Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Activities

- Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

- The results or outcomes obtained would also vary depending on the specific activity being studied, but could include measures of antioxidant capacity, pain relief, reduction in inflammation, inhibition of microbial or fungal growth, reduction in viral replication, increase in urine output, reduction in seizure frequency, protection of neurons, and inhibition of tumor growth or cytotoxicity .

-

- Some thiazole derivatives have been converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides, and these compounds have been screened for their antifungal activity .

- The results or outcomes obtained would likely include measures of fungal growth inhibition .

-

Antibacterial and Antifungal Activities

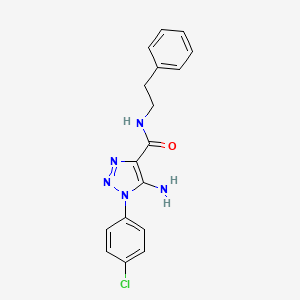

- A new series of 1- (4-methyl-2-aryl-1,3-thiazol-5-yl)-2- (4-aryl-1,2,3-triazol-1-yl)ethanol have been synthesized and screened for in vitro antibacterial activity against a Gram negative strain, Escherichia coli, a Gram positive strain Staphylococcus albus, and in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum .

- The results or outcomes obtained would likely include measures of bacterial and fungal growth inhibition .

-

Antihypertensive Activity

-

Anti-HIV Activity

-

Antitumor Activity

-

Antischizophrenia Activity

-

Antibacterial Activity

-

Hypnotics Activity

-

Antiallergic Activity

-

Analgesic Activity

-

Fibrinogen Receptor Antagonist Activity with Antithrombotic Activity

Propiedades

IUPAC Name |

1,3-thiazol-5-ylmethyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-9(8-2-1-3-13-8)12-5-7-4-10-6-14-7/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIKSSYHFGBOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OCC2=CN=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)

![2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2370060.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2370062.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2370067.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2370070.png)